molecular formula C23H20N4O2 B2767450 3-(3,5-diphenyl-1H-pyrazol-1-yl)-N'-[(E)-furan-2-ylmethylidene]propanehydrazide CAS No. 890642-87-2

3-(3,5-diphenyl-1H-pyrazol-1-yl)-N'-[(E)-furan-2-ylmethylidene]propanehydrazide

Cat. No. B2767450
M. Wt: 384.439
InChI Key: MCDGNZDHEOXAKE-JJIBRWJFSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

The compound is a derivative of 1,3-diphenyl-1H-pyrazol . Pyrazoles are a class of organic compounds with a five-membered aromatic ring containing three carbon atoms and two adjacent nitrogen atoms .


Synthesis Analysis

While the specific synthesis process for this compound is not available, similar compounds such as (1,3-diphenyl-1H-pyrazol-4-yl) methyl benzoate derivatives have been synthesized and evaluated as BRAF V600E inhibitors .

Scientific Research Applications

Vibrational Spectroscopic and Molecular Dynamics Investigations

A study by Pillai et al. (2017) investigated the vibrational spectroscopic properties, molecular dynamic simulations, and molecular docking studies of N′-diphenylmethylidene-5-methyl-1H-pyrazole-3-carbohydrazide, a compound closely related to the specified chemical. The research highlighted the importance of pyrazole derivatives due to their industrial and biological significance. Through quantum chemical studies and DFT calculations, insights into the electronic structure, conformational analysis, and local reactivity properties were obtained, suggesting potential industrial and biological applications (Pillai et al., 2017).

Antiviral Activity of Heterocyclic Systems

Hashem et al. (2007) explored the conversion of 2(3H)-furanones bearing a pyrazolyl group into various heterocyclic systems, assessing their antiviral activity against HAV and HSV-1 viruses. This study underscores the synthetic and biological importance of furanone derivatives integrated with pyrazolyl groups, indicating promising antiviral properties (Hashem et al., 2007).

Synthesis and Characterization of Novel Derivatives

Research by El-Essawy and Rady (2011) on the synthesis of N-alkylated 1,2,4-triazoles, 1,3,4-oxadiazoles, and 1,3,4-thiadiazoles based on N-(furan-2-yl-methylidene)-4,6-dimethyl-1H-pyrazolo-[3,4-b]pyridine-3-amine highlights the process of creating novel derivatives with potential applications in various biological fields (El-Essawy & Rady, 2011).

Antioxidant and Antimicrobial Applications

A study by Prabakaran et al. (2021) synthesized a series of chalcone derivatives, demonstrating potential antioxidant properties through in vitro and in silico evaluations. This research contributes to the understanding of the antioxidant capabilities of compounds related to the specified chemical, offering insights into their potential applications in medicinal chemistry (Prabakaran et al., 2021).

properties

IUPAC Name

3-(3,5-diphenylpyrazol-1-yl)-N-[(E)-furan-2-ylmethylideneamino]propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H20N4O2/c28-23(25-24-17-20-12-7-15-29-20)13-14-27-22(19-10-5-2-6-11-19)16-21(26-27)18-8-3-1-4-9-18/h1-12,15-17H,13-14H2,(H,25,28)/b24-17+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MCDGNZDHEOXAKE-JJIBRWJFSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=CC(=NN2CCC(=O)NN=CC3=CC=CO3)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)C2=CC(=NN2CCC(=O)N/N=C/C3=CC=CO3)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H20N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

384.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(3,5-diphenyl-1H-pyrazol-1-yl)-N'-[(E)-furan-2-ylmethylidene]propanehydrazide

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